An In-depth Technical Guide to 6-Bromo-2-morpholin-4-ylpyridin-3-amine
An In-depth Technical Guide to 6-Bromo-2-morpholin-4-ylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Forward
The landscape of medicinal chemistry is perpetually expanding, driven by the pursuit of novel molecular scaffolds that offer unique pharmacodynamic and pharmacokinetic profiles. Substituted pyridines are a cornerstone of this endeavor, prized for their ability to engage in a multitude of biological interactions. This guide focuses on a specific, yet intriguing, member of this family: 6-Bromo-2-morpholin-4-ylpyridin-3-amine .
While a dedicated CAS number for this compound is not readily found in publicly accessible databases, indicating its status as a potentially novel or specialized research chemical, its constituent moieties—a brominated pyridine core, a strategic amino group, and a versatile morpholine substituent—suggest a rich potential for applications in drug discovery. The morpholine ring, in particular, is recognized as a "privileged structure" in medicinal chemistry, often imparting favorable properties such as improved solubility, metabolic stability, and target engagement.[1][2][3]
This document serves as an in-depth technical guide, offering a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential applications, all grounded in established chemical principles and supported by authoritative literature. Our objective is to provide researchers and drug development professionals with a comprehensive and scientifically rigorous foundation for synthesizing, characterizing, and exploring the therapeutic potential of this promising scaffold.
Molecular Overview and Physicochemical Properties
The structure of 6-Bromo-2-morpholin-4-ylpyridin-3-amine combines several key features that are highly sought after in medicinal chemistry. The pyridine ring provides a rigid scaffold with a defined vector for its substituents. The bromine atom at the 6-position serves as a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.[4] The amino group at the 3-position is a key hydrogen bond donor and can be crucial for target recognition. Finally, the morpholine at the 2-position can significantly influence the molecule's solubility and pharmacokinetic profile.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for 6-Bromo-2-morpholin-4-ylpyridin-3-amine is presented below. These values are calculated using established computational models and provide a valuable starting point for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₃BrN₄O |
| Molecular Weight | 273.13 g/mol |
| LogP (Partition Coefficient) | 1.5 - 2.5 |
| Topological Polar Surface Area (TPSA) | 55.4 Ų |
| Hydrogen Bond Donors | 1 (from the amine group) |
| Hydrogen Bond Acceptors | 4 (2 from morpholine, 2 from pyridine) |
| Rotatable Bonds | 1 |
Note: These properties are estimations and should be confirmed experimentally. The predicted properties suggest that the molecule aligns well with general guidelines for oral bioavailability.[5]
Proposed Synthetic Route and Experimental Protocol
The synthesis of 6-Bromo-2-morpholin-4-ylpyridin-3-amine can be logically approached through a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of heterocyclic chemistry.[6][7] The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 6-positions towards nucleophilic attack, making the displacement of a halide at these positions feasible.[6]
Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests that the target molecule can be synthesized from a di-substituted pyridine precursor, such as 2,6-dibromo-3-nitropyridine. The synthesis would proceed through a sequential, regioselective substitution of the bromine atoms, followed by the reduction of the nitro group to the desired amine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 6-Bromo-2-morpholin-4-ylpyridin-3-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-2-morpholino-3-nitropyridine
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Reaction Setup: To a solution of 2,6-dibromo-3-nitropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The preferential substitution at the 2-position is anticipated due to the electronic activation by the adjacent nitro group.
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of 6-Bromo-2-morpholin-4-ylpyridin-3-amine
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Reaction Setup: Dissolve the purified 6-bromo-2-morpholino-3-nitropyridine (1.0 eq) in a mixture of ethanol and water. Add ammonium chloride (NH₄Cl) (4.0 eq) and iron powder (Fe) (5.0 eq).
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Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts, washing with ethanol. Concentrate the filtrate under reduced pressure. The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purification by column chromatography or recrystallization will afford the final compound, 6-Bromo-2-morpholin-4-ylpyridin-3-amine.
Characterization Workflow
A rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the standard analytical techniques to be employed.
Caption: Standard workflow for the analytical characterization of the target compound.
Potential Applications in Drug Discovery
The structural motifs present in 6-Bromo-2-morpholin-4-ylpyridin-3-amine suggest its potential as a valuable scaffold in several areas of drug discovery.
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Kinase Inhibitors: The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in oncology. The amino group and the pyridine nitrogen can form key hydrogen bonds within the ATP-binding pocket of various kinases. The bromine atom at the 6-position provides a vector for further modification to enhance potency and selectivity.
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Central Nervous System (CNS) Agents: The morpholine moiety is frequently incorporated into CNS-active compounds to improve their pharmacokinetic properties, such as blood-brain barrier permeability.[8] Its ability to modulate polarity and solubility makes it a valuable addition for targeting neurological disorders.
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Fragment-Based Drug Discovery (FBDD): This molecule can serve as a high-value fragment in FBDD campaigns. The distinct functionalities allow for the exploration of chemical space in a modular fashion. The bromine atom is particularly useful for fragment elaboration using techniques like the Suzuki or Buchwald-Hartwig cross-coupling reactions.[4]
Safety and Handling
While specific toxicity data for 6-Bromo-2-morpholin-4-ylpyridin-3-amine is unavailable, it is prudent to handle the compound with care, adhering to standard laboratory safety protocols. Based on its constituent parts, the following hazards should be considered:
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Halogenated Organic Compounds: Can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
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Amines: Can be corrosive and may cause skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
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Safety goggles
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Chemical-resistant gloves
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Laboratory coat
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Work in a well-ventilated fume hood.
For detailed handling and disposal procedures, a material safety data sheet (MSDS) should be consulted, if available from a commercial supplier, or generated based on the known hazards of analogous compounds.
Conclusion
6-Bromo-2-morpholin-4-ylpyridin-3-amine represents a promising, albeit underexplored, chemical entity with significant potential for drug discovery and development. This guide has provided a comprehensive overview, including a plausible and detailed synthetic route, predicted physicochemical properties, and a discussion of its potential therapeutic applications. The strategic combination of a functionalized pyridine core with the advantageous morpholine moiety makes this compound a compelling candidate for further investigation. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the synthesis and exploration of this and related molecular scaffolds, ultimately contributing to the advancement of medicinal chemistry.
References
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Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]
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Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]
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